2,3-Dichlorobenzenethiol sodium

Description

Systematic Nomenclature and Molecular Formula

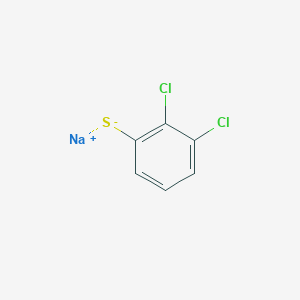

The systematic IUPAC name for this compound is sodium 2,3-dichlorobenzenethiolate , reflecting its structure as the sodium salt of 2,3-dichlorobenzenethiol. Its molecular formula, C₆H₃Cl₂NaS, corresponds to a molecular weight of 201.05 g/mol. The compound is registered under CAS number 2414520-05-9 and possesses synonyms such as this compound salt and benzenethiol, 2,3-dichloro-, sodium salt.

The SMILES notation C1=CC(=C(C(=C1)Cl)Cl)[S-].[Na+] encodes the benzene ring with chlorine atoms at positions 2 and 3 and the sodium-bound thiolate group at position 1. The InChIKey MUYGJARSIXYYPS-UHFFFAOYSA-M further distinguishes its stereoelectronic profile. Unlike its parent compound, 2,3-dichlorobenzenethiol (C₆H₄Cl₂S, CAS 17231-95-7), which features a free thiol (-SH) group, the sodium salt exists as a thiolate (-S⁻Na⁺) with enhanced solubility in polar solvents due to ionic character.

Table 1: Key identifiers of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₃Cl₂NaS | |

| IUPAC Name | Sodium 2,3-dichlorobenzenethiolate | |

| CAS Number | 2414520-05-9 | |

| Molecular Weight | 201.05 g/mol | |

| SMILES | C1=CC(=C(C(=C1)Cl)Cl)[S-].[Na+] |

Crystallographic Structure Analysis

While detailed crystallographic data for this compound remains limited, structural analogs provide insights into its potential coordination geometry. In related copper-dithiolene complexes, such as [Cu(SC₆H₂Cl₂S)₂]⁻, the thiolate ligands adopt a near-planar configuration around the metal center, with sulfur atoms coordinating in a square-planar arrangement. For sodium salts, alkali metal ions typically exhibit octahedral coordination with oxygen or sulfur donors. For example, in [Na(thf)₆][Cu(SC₆H₂Cl₂S)₂], the sodium ion is hexacoordinated by six tetrahydrofuran (THF) oxygen atoms, while the [Cu(SC₆H₂Cl₂S)₂]⁻ moiety retains its planar geometry.

In this compound, the sodium ion likely interacts with the thiolate sulfur and solvent molecules (e.g., water or THF) in crystalline states. The displacement of the benzene rings relative to the coordination plane, observed in copper analogs (tilt angles of 3.9°–8.4°), suggests that steric and electronic factors influence packing efficiency.

Stereochemical Configuration and Isomerism

The 2,3-dichloro substitution pattern on the benzene ring precludes stereoisomerism due to the absence of chiral centers or geometric isomerism. The adjacent chlorine atoms and thiolate group create a rigid, planar structure with no free rotation about the carbon-sulfur bond. This rigidity is further stabilized by conjugation between the aromatic π-system and the thiolate lone pairs, which delocalize electron density across the ring.

In contrast, isomers such as 3,6-dichlorobenzenethiol sodium exhibit distinct electronic environments due to differing chlorine positions. For instance, in 3,6-dichloro analogs, the sulfur and chlorine atoms occupy para positions, enabling stronger intermolecular interactions (e.g., S···Cl contacts) in coordination polymers.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

The parent compound, 2,3-dichlorobenzenethiol, displays characteristic aromatic proton signals in the δ 7.2–7.6 ppm range, influenced by electron-withdrawing chlorine and sulfur substituents. Deprotonation to form the sodium salt shifts these signals upfield due to increased electron density from the thiolate group. For example, the proton adjacent to the thiolate may resonate near δ 6.8–7.0 ppm.

Infrared (IR) Spectroscopy:

The S-H stretch in 2,3-dichlorobenzenethiol appears at ~2560 cm⁻¹, which disappears in the sodium salt due to deprotonation. New bands emerge at ~500–600 cm⁻¹, corresponding to C-S and S-Na vibrations.

Mass Spectrometry (MS):

Electrospray ionization (ESI-MS) of the sodium salt would show a peak at m/z 201.05 for the [C₆H₃Cl₂S⁻Na⁺] ion. Fragmentation patterns likely involve loss of NaCl (m/z 140.98) or Cl₂ (m/z 166.95).

Table 2: Predicted spectroscopic features of this compound

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 6.8–7.0 (aromatic H) | Deshielding by Cl and S⁻Na⁺ |

| IR | ~500–600 cm⁻¹ (C-S, S-Na) | Thiolate bonding network |

| MS | m/z 201.05 [M]⁺ | Molecular ion peak |

Properties

CAS No. |

2414520-05-9 |

|---|---|

Molecular Formula |

C6H3Cl2NaS |

Molecular Weight |

201.05 g/mol |

IUPAC Name |

sodium;2,3-dichlorobenzenethiolate |

InChI |

InChI=1S/C6H4Cl2S.Na/c7-4-2-1-3-5(9)6(4)8;/h1-3,9H;/q;+1/p-1 |

InChI Key |

MUYGJARSIXYYPS-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)[S-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,3-Dichlorobenzenethiol

The key step in preparing 2,3-dichlorobenzenethiol sodium is obtaining 2,3-dichlorobenzenethiol. Common synthetic routes include:

Nucleophilic Substitution on Halogenated Aromatics:

Starting from 2,3-dichloronitrobenzene or 2,3-dichlorobenzene derivatives, nucleophilic substitution with sodium hydrosulfide (NaSH) or thiourea under polar aprotic solvents like dimethylformamide (DMF) yields the thiol after reduction and hydrolysis steps. This method allows selective introduction of the thiol group at the desired position while retaining chlorine substituents.Direct Chlorination of Thiophenol:

Thiophenol can be selectively chlorinated at the 2 and 3 positions using chlorine gas or sulfuryl chloride under low temperature (0–5°C) to avoid over-chlorination. Catalysts may be employed to improve regioselectivity. This method is industrially relevant for scale-up due to its straightforwardness.Oxidative and Reductive Transformations:

Thiol groups can be introduced via reduction of disulfides or sulfonic acid derivatives obtained from chlorinated benzoic acid intermediates. Oxidation of alkylthio-substituted benzoic acids followed by hydrolysis and reduction steps can yield the thiol compound.

Conversion to Sodium Salt

Once 2,3-dichlorobenzenethiol is obtained, it is converted to its sodium salt by neutralization with sodium hydroxide in aqueous or mixed solvent systems. The reaction typically involves:

- Dissolving 2,3-dichlorobenzenethiol in a suitable solvent such as water or aqueous ethanol.

- Adding stoichiometric or slight excess sodium hydroxide under stirring at ambient or slightly elevated temperature.

- Isolating the sodium salt by filtration or crystallization.

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Chlorination of thiophenol | Cl2 or SO2Cl2, catalyst (e.g., FeCl3) | Inert solvent (e.g., C2H4Cl2) | 0–5°C | 1–3 hours | Controlled to avoid over-chlorination |

| Nucleophilic substitution | NaSH or thiourea, base | DMF or DMSO | 50–100°C | 6–24 hours | Polar aprotic solvents enhance yield |

| Reduction of nitro intermediates | SnCl2 or Fe/HCl | Ethanol or water | Reflux | 2–6 hours | Converts nitro to amine or thiol |

| Neutralization to sodium salt | NaOH (aqueous) | Water or aqueous ethanol | Ambient to 50°C | 1–4 hours | Stirring ensures complete conversion |

Yield and Purity:

Yields of 2,3-dichlorobenzenethiol typically range from 60% to 85% depending on the method and reaction conditions. Purity is enhanced by recrystallization or chromatographic purification. The sodium salt form is generally obtained in high purity (>95%) after neutralization and drying.Solvent Effects:

Polar aprotic solvents such as DMF and DMSO facilitate nucleophilic substitution reactions by stabilizing charged intermediates, improving reaction rates and selectivity.Temperature Control:

Low temperatures during chlorination prevent over-chlorination and side reactions. Elevated temperatures during substitution and reduction steps accelerate reaction kinetics but require monitoring to avoid decomposition.Reaction Monitoring:

Techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product identity.

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Chlorination | Thiophenol | Cl2, catalyst | Simple, scalable | Requires careful temperature control |

| Nucleophilic Substitution | 2,3-Dichloronitrobenzene | NaSH, base | High regioselectivity | Longer reaction times |

| Reduction of Nitro Intermediates | Chloronitrobenzoic acids | SnCl2, Fe/HCl | Converts intermediates to thiol | Multi-step process |

| Neutralization to Sodium Salt | 2,3-Dichlorobenzenethiol | NaOH | Straightforward salt formation | Requires pure thiol precursor |

The preparation of this compound involves multi-step synthetic strategies focusing on selective chlorination and thiolation of benzene derivatives, followed by neutralization with sodium hydroxide. The choice of method depends on available starting materials, desired scale, and purity requirements. Optimization of reaction conditions such as solvent choice, temperature, and reagent stoichiometry is critical to maximize yield and minimize by-products. Analytical techniques including GC-MS and NMR are essential for monitoring and validating the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichlorobenzenethiol sodium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4) and Jones Reagent (CrO3/H2SO4) are commonly used oxidizing agents.

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution Reactions: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

The major products formed from these reactions include various chlorinated and dechlorinated derivatives, sulfonic acids, and other substituted benzenethiol compounds .

Scientific Research Applications

2,3-Dichlorobenzenethiol sodium has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the manufacture of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2,3-Dichlorobenzenethiol sodium involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Electronic Effects

Key Observations :

- Steric Effects : The 2,3- and 3,4-isomers exhibit higher steric hindrance due to adjacent chlorine atoms, which may reduce reactivity in bulky substrates compared to the 2,5- and 3,5-isomers .

- Electronic Effects: Electron-withdrawing chlorine groups enhance the acidity of the thiol (-SH) group, facilitating salt formation (e.g., sodium thiolate).

Q & A

Q. What are the common synthetic routes for 2,3-Dichlorobenzenethiol sodium in laboratory settings?

Methodological Answer: A widely used method involves nucleophilic substitution of 1,2,3-trichlorobenzene with sodium thiolate under basic conditions. For example, in Scheme 3 of Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines, 2,3-dichlorobenzenethiol was synthesized via thiolation of a dichlorobenzene derivative using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 70°C for 18 hours, yielding 90% product . Key considerations include:

- Reagent stoichiometry : Excess thiol (1.1 eq.) ensures complete substitution.

- Solvent choice : Polar aprotic solvents like DMF enhance reaction efficiency.

- Workup : Acidic quenching followed by extraction isolates the thiol product.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., distinguishing 2,3- from 2,4-dichloro isomers via coupling patterns).

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (C₆H₄Cl₂S, MW 179.07) .

- X-ray Crystallography : While direct data for this compound is limited, SHELX programs (e.g., SHELXL) are industry standards for refining crystal structures of aromatic thiols .

Q. What are the recommended handling and storage protocols for this compound?

Methodological Answer:

- Handling : Use PPE (gloves, goggles) due to thiol reactivity and potential toxicity. Work in a fume hood to avoid inhalation .

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Moisture-sensitive; use molecular sieves in storage vials .

Advanced Research Questions

Q. How do steric and electronic effects of chlorine substituents influence the reactivity of this compound in copper-catalyzed reactions?

Methodological Answer: In copper-catalyzed trisubstituted oxazole synthesis, 2,3-dichlorobenzenethiol exhibits a sharp yield drop compared to para-substituted analogs. This is attributed to:

- Steric hindrance : Adjacent chlorines (ortho/meta positions) impede coordination to the copper catalyst.

- Electronic effects : Electron-withdrawing Cl groups reduce nucleophilicity of the thiolate, slowing oxidative cyclization.

Experimental Design : Compare yields of 2,3- vs. 2,4-dichloro derivatives under identical conditions (e.g., CuI catalyst, acetonitrile solvent). Computational modeling (DFT) can map steric/electronic contributions .

Q. What methodological considerations are critical when analyzing contradictions in reaction yield data involving this compound?

Methodological Answer:

- Variable isolation : Test substituent effects systematically (e.g., mono- vs. di-chloro derivatives).

- Mechanistic probes : Use radical traps (TEMPO) or isotopic labeling (D₂O) to identify intermediates.

- Kinetic studies : Monitor reaction progress via in situ FTIR or HPLC to detect side reactions (e.g., disulfide formation).

In Recent developments in copper-catalyzed synthesis, contradictory yields were resolved by identifying steric interference in the enamine cyclization step .

Q. What advanced applications does this compound have in surface science, such as self-assembled monolayers (SAMs)?

Methodological Answer: While 2,4-dichlorobenzenethiol forms ordered SAMs on Au(111) via dipole-dipole interactions , 2,3-dichloro analogs may exhibit distinct packing due to steric clashes. Key steps for SAM studies:

Substrate preparation : Anneal Au(111) in flame or plasma to remove contaminants.

SAM deposition : Immerse substrate in 1 mM ethanolic thiol solution at 60–90°C for 24 hours.

Characterization :

- STM : Resolve molecular arrangement (e.g., hexagonal vs. linear packing).

- Cyclic Voltammetry (CV) : Probe electron transfer kinetics using redox probes (e.g., Fe(CN)₆³⁻/⁴⁻).

- Contact Angle Measurements : Assess surface hydrophobicity changes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.